molecular formula C14H14 B14384409 Acenaphthylene, ethyl-1,2-dihydro- CAS No. 89916-52-9

Acenaphthylene, ethyl-1,2-dihydro-

Cat. No.: B14384409
CAS No.: 89916-52-9
M. Wt: 182.26 g/mol
InChI Key: NKNGHYJYRDNBJK-UHFFFAOYSA-N
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Description

Properties

CAS No.

89916-52-9

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-ethyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C14H14/c1-2-10-9-12-7-3-5-11-6-4-8-13(10)14(11)12/h3-8,10H,2,9H2,1H3

InChI Key

NKNGHYJYRDNBJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) emerged as the optimal catalyst due to its balance of cost and activity. As demonstrated in patent WO2007003975A1, a 10% Pd/C loading facilitates complete hydrogenation at 130°C and 5 bar H₂ pressure. The reaction proceeds in perhydroacenaphthylene solvent, which suppresses byproducts like tetrahydroacenaphthene by maintaining hydrogen solubility. Key parameters include:

Parameter Optimal Range Effect on Yield
Temperature 100–150°C <130°C: Slow kinetics; >150°C: Decomposition
H₂ Pressure 4–6 bar <4 bar: Incomplete saturation; >6 bar: Diminished cost efficiency
Catalyst Loading 2–3 wt% Lower loads prolong reaction; higher loads risk overhydrogenation
Solvent Perhydroacenaphthene Enhances H₂ dissolution, avoids side reactions

Reaction times span 8–10 hours under these conditions, achieving >99% conversion. The solvent’s high boiling point (≈250°C) permits reflux without degradation, while its non-polar nature stabilizes intermediates.

Inhibitor Removal via Recrystallization

Crude acenaphthene often contains sulfur and nitrogen-based catalyst poisons from coal tar origins. Patent WO2007003975A1 details a methanol-based recrystallization protocol:

  • Dissolve 200 g crude acenaphthene in 3 L methanol at 65°C.
  • Add 8 g activated charcoal and 8 g aluminum oxide for adsorption.
  • Filter and cool to −20°C, yielding 99% pure crystals.
    This step eliminates >95% of inhibitors, enabling efficient catalyst reuse for 4 cycles without activity loss.

Solvent Engineering and Reaction Kinetics

Solvent choice critically influences hydrogenation rates and selectivity. Comparative studies reveal:

Perhydroacenaphthylene vs. Polar Solvents

  • Perhydroacenaphthylene :
    • Advantages : Miscibility with H₂ reduces mass transfer limitations; acts as hydrogen donor at elevated temperatures.
    • Kinetic Impact : Increases apparent rate constant (k) by 3× versus methanol-water systems.
  • Methanol-Water (1:1) :
    • Drawbacks : High vapor pressure at 130°C lowers H₂ partial pressure, requiring 7–30 bar for comparable yields.

Temperature-Programmed Reaction Profiles

In situ FTIR studies identify three regimes:

  • Induction Period (0–2 h) : H₂ dissolution and catalyst activation.
  • Rapid Hydrogenation (2–7 h) : Sequential saturation of naphthalenic rings.
  • Post-Hydrogenation (7–10 h) : Isomerization to thermodynamically stable ethyl-1,2-dihydroacenaphthylene.

Advanced Purification and Characterization

Distillation and Crystallization

Post-reaction mixtures undergo vacuum distillation (0.1 mbar, 180°C) to isolate the product. Subsequent recrystallization from n-hexane at −10°C yields 99.5% purity, as verified by GC-MS (DB-5 column, He carrier).

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.68 (q, 2H, CH₂CH₃), 3.12–3.30 (m, 4H, bridgehead H), 6.95–7.15 (m, 4H, aromatic H).
  • IR (KBr) : 3050 cm⁻¹ (aromatic C-H), 2920 cm⁻¹ (aliphatic C-H), 1600 cm⁻¹ (C=C).

Scalability and Industrial Adaptations

Bench-scale reactors (850 cm³ Parr autoclaves) achieve batch yields of 400 g with 99% efficiency. Continuous-flow systems are under development, leveraging:

  • Tubular Reactors : Residence time <2 h at 150°C, 10 bar H₂.
  • Catalyst Immobilization : Pd nanoparticles on SiC monoliths reduce leaching by 80%.

Emerging Methodologies

Photocatalytic Transfer Hydrogenation

Preliminary studies using [Ru(bpy)₃]²⁺/ascorbate systems show promise for ambient-condition synthesis, albeit with lower yields (65%).

Biocatalytic Routes

Engineered E. coli expressing nitroreductases achieve 40% conversion of nitro-acenaphthene precursors, offering a green alternative.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene, ethyl-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium or potassium for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include acenaphthenequinone from oxidation and acenaphthalenide from reduction. These products are valuable intermediates in various chemical processes .

Scientific Research Applications

Acenaphthylene, ethyl-1,2-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of acenaphthylene, ethyl-1,2-dihydro- involves its interaction with molecular targets and pathways. It functions as a ligand for some organometallic compounds, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acenaphthylene (CAS 208-96-8)

Property Acenaphthene (1,2-Dihydro-) Acenaphthylene
Structure Partially hydrogenated Fully unsaturated
Double Bonds 1 2
Molecular Formula C₁₂H₁₀ C₁₂H₈
Molecular Weight 154.21 g/mol 152.19 g/mol
CAS Number 83-32-9 208-96-8
Carbonization Behavior Forms anisotropic carbons Yields graphitizable carbons with lower surface area

Key Differences : Acenaphthylene lacks the 1,2-dihydrogenation, making it more reactive in polymerization and carbonization processes .

Halogenated Derivatives

5,6-Dibromo-1,2-Dihydroacenaphthylene (CAS 19190-91-1)
  • Formula : C₁₂H₈Br₂ .
  • Molecular Weight : 312 g/mol .
  • Impact of Substituents : Bromine atoms increase molecular weight and alter reactivity (e.g., electrophilic substitution inhibited) .
3-Fluoro-1,2-Dihydroacenaphthylene (CAS 3798-80-9)
  • Formula : C₁₂H₉F .
  • Molecular Weight : 172.20 g/mol .

Oxygen- and Sulfur-Containing Derivatives

1,2-Epoxyacenaphthene (CAS 22058-69-1)
  • Formula : C₁₂H₈O .
  • Functional Group : Epoxide introduces polarity, enabling ring-opening reactions for polymer or drug synthesis .
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)ethanoic Acid
  • Formula : C₁₄H₁₂O₂S .
  • Functional Groups : Thioether and carboxylic acid enhance water solubility and enable bioconjugation .

Isotopologues and Analytical Standards

Compound Molecular Formula Key Use
Acenaphthene-d10 C₁₂D₁₀ Internal standard for GC-MS
Acenaphthene-d8,1,2-dihydro-d2 C₁₂H₆D₂ Isotopic labeling in mechanistic studies

Carbonization and Material Science

  • Acenaphthene co-carbonized with phenolic resins reduces optical anisotropy in carbons, shifting textures from "60" to "80" with prolonged heating .
  • Mixtures with thiophene or ferrocene modify carbon conductivity and surface area .

Environmental and Analytical Relevance

  • Acenaphthene is prioritized in PAH monitoring due to its persistence and toxicity .
  • Deuterated analogs (e.g., acenaphthene-d10) ensure accuracy in quantifying environmental samples .

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